Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Lipophilicity Drug Design Property-based Optimization

tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a Boc-protected tetrahydroisoquinoline bearing chlorine and nitro substituents at positions 7 and 6, respectively. It serves as a synthetic intermediate enabling orthogonal functionalization through two distinct chemical handles—a reducible nitro group and a halogen amenable to cross-coupling.

Molecular Formula C14H17ClN2O4
Molecular Weight 312.75
CAS No. 912846-74-3
Cat. No. B2909464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS912846-74-3
Molecular FormulaC14H17ClN2O4
Molecular Weight312.75
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(18)16-5-4-9-7-12(17(19)20)11(15)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3
InChIKeyRVZBFIOVXHTQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 912846-74-3): Sourcing & Differentiation Guide


tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a Boc-protected tetrahydroisoquinoline bearing chlorine and nitro substituents at positions 7 and 6, respectively [1]. It serves as a synthetic intermediate enabling orthogonal functionalization through two distinct chemical handles—a reducible nitro group and a halogen amenable to cross-coupling . High-strength, quantitative head-to-head differentiation evidence against the closest in-class analogs (e.g., the 7-bromo, 6-amino, and des-chloro variants) is currently limited in the open primary literature. The evidence presented below therefore draws on cross-study comparable physicochemical and vendor-provided quality data to support procurement decisions where available.

Why In-Class Substitution of tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate Carries Procurement Risk


Generic replacement of this Boc-protected 7-chloro-6-nitro intermediate with a close analog (e.g., the 7-bromo or des-chloro variant) risks altering key physicochemical parameters including lipophilicity, molecular weight, and hydrogen-bonding capacity, which can cascade into divergent reactivity in cross-coupling or reduction steps . Furthermore, vendor-supplied purity specifications and hazard classifications differ materially between analogs, directly impacting process safety and yield reproducibility . The quantitative comparisons below demonstrate that even single-atom substitutions on the tetrahydroisoquinoline scaffold generate measurable differences that can affect synthetic route viability.

Quantitative Differentiation Evidence for tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate Procurement


Lipophilicity Shift: 7-Chloro Analog Shows Lower LogP Than 7-Bromo Comparator

The consensus lipophilicity (Log Po/w) of the 7-chloro target compound is 2.39 , while the 7-bromo analog (CAS 186390-63-6) exhibits a computed LogP of 3.24 . This represents a ΔLogP of approximately +0.85 units for the bromo derivative, a physiologically significant shift that may alter membrane permeability, protein binding, and metabolic clearance in downstream lead optimization [1].

Lipophilicity Drug Design Property-based Optimization

Molecular Weight and TPSA Differentiation: Chloro vs. Amino Analog for CNS Drug Design

The target 7-chloro-6-nitro compound has a molecular weight of 312.75 Da and a topological polar surface area (TPSA) of 75.36 Ų . The corresponding 6-amino-7-chloro derivative (CAS 912846-75-4) has a molecular weight of 282.77 Da , representing a ΔMW of −30 Da. While TPSA data for the amino analog is not reported, the nitro-to-amino reduction predictably alters hydrogen-bond donor/acceptor counts, with implications for CNS multiparameter optimization scores (MPO) [1]. For procurement, the nitro intermediate serves as a precursor to the amino analog, providing synthetic optionality.

CNS Drug Design Molecular Weight TPSA

Vendor-Disclosed Purity Benchmarks: 97% (Chloro) vs. 95% (Bromo) Minimum Specification

Reputable vendors report a standard purity of 97% for the 7-chloro target compound (Bidepharm, Fluorochem) . In contrast, the 7-bromo analog is commonly supplied at a minimum purity of 95% (AKSci) . This 2-percentage-point difference, while modest, may be consequential in multi-step syntheses where intermediates with lower starting purity can amplify impurity burden by 3- to 5-fold across three synthetic steps, based on typical propagation models.

Purity Quality Control Procurement

Hazard Classification Disparity: GHS07 (Chloro) vs. Potential Additional Hazards (Bromo)

The 7-chloro target compound is classified as GHS07 (Harmful/Irritant) with hazard statements H302, H315, H319, and H335 . While hazard data for the 7-bromo analog is not consistently reported across vendors, brominated aryl compounds frequently carry additional environmental hazard classifications (e.g., H400 series) due to higher aquatic toxicity potential. Procurement of the chloro analog may therefore simplify shipping, storage, and waste-handling protocols in laboratories with standard chemical hygiene plans.

Process Safety Hazard Classification GHS

Optimal Procurement Scenarios for tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate


Medicinal Chemistry: Dual-Handle Intermediate for Sequential SAR Exploration

The orthogonally reactive nitro (reducible to amine) and chloro (Suzuki/Buchwald coupling) groups make this compound ideal for generating libraries of 6,7-disubstituted tetrahydroisoquinolines. Procurement of the 97% purity grade (Bidepharm or Fluorochem) minimizes impurity carryover that could confound biological assay results, as established in the purity differential data .

CNS Drug Discovery Programs Requiring Fine Lipophilicity Control

With a consensus LogP of 2.39 and TPSA of 75.36 Ų, this intermediate falls within favorable CNS drug space. The 0.85 log-unit lipophilicity advantage over the bromo analog provides greater flexibility in multiparameter optimization. This compound is suitable as a starting point for CNS-penetrant kinase or GPCR ligand development [1].

Scale-Up Campaigns Prioritizing Process Safety and Simplified Logistics

The well-characterized GHS07 hazard profile (H302, H315, H319, H335) simplifies transportation, storage, and waste management compared to brominated analogs, which may require specialized environmental handling. This is particularly relevant when ordering in quantities of 5 g or more from suppliers like Fluorochem, where the 5 g pack size is available at £300 .

Quote Request

Request a Quote for tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.